8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene involves its interaction with specific molecular targets. For example, it can inhibit the Janus kinase 2 (JAK2) pathway, leading to reduced phosphorylation of STAT3 and subsequent inhibition of cancer cell proliferation . This compound can also induce apoptosis in cancer cells by decreasing levels of STAT3-dependent proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid (SD-1008): This compound is a known JAK2 inhibitor and has been studied for its potential to increase chemotherapy sensitivity in cancer cells.
Tropane Alkaloids: These include compounds like cocaine and atropine, which have similar bicyclic structures and biological activities.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene is unique due to its specific structural features and its ability to interact with the JAK2-STAT3 pathway, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
113340-17-3 |
---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
8-benzyl-8-azabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C14H17N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-3,5-6,9-10,13-14H,4,7-8,11H2 |
InChI-Schlüssel |
HFONADLMOZRUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC(C1)N2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.